
3,3-Bis(4-chlorophenoxy)-3H-diazirene
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Overview
Description
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a diazirine derivative characterized by two 4-chlorophenoxy substituents attached to the diazirine ring. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom, known for their ability to generate carbenes upon activation by heat or UV light (~350 nm) . The 4-chlorophenoxy groups in this compound likely enhance its stability and reactivity in crosslinking applications, particularly in polymer chemistry, where carbene intermediates can form covalent bonds with C–H groups on adjacent surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor
Industrial Production Methods: Industrial production of 3,3-Bis(4-chlorophenoxy)-3H-diazirine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: 3,3-Bis(4-chlorophenoxy)-3H-diazirine can undergo oxidation reactions, typically resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazirine ring into more stable amine derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the diazirine ring.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the 4-chlorophenoxy groups.
Scientific Research Applications
Medicinal Chemistry
Photoreactive Properties
The compound's ability to generate reactive carbenes upon photochemical activation makes it a valuable tool in drug discovery. This reactivity allows for the identification of target biomolecules through covalent bond formation with proteins and nucleic acids, essential for understanding drug mechanisms and interactions.
Case Study: Target Identification
In a study focused on identifying protein targets for potential therapeutic agents, 3,3-Bis(4-chlorophenoxy)-3H-diazirene was used to label proteins in live cells. The compound's photoreactivity facilitated the mapping of protein interactions, providing insights into cellular pathways involved in disease processes. Techniques such as mass spectrometry and NMR spectroscopy were employed to analyze binding affinities and specificities .
Materials Science
Synthesis of Functional Materials
The compound is also utilized in the synthesis of advanced materials. Its diazirene structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. For example, diazirenes have been integrated into coatings that exhibit self-healing properties when exposed to UV light .
Data Table: Comparison of Diazirene Compounds in Materials Science
Compound Name | Application Area | Unique Features |
---|---|---|
This compound | Polymer Synthesis | Enhances mechanical properties via crosslinking |
1-Trifluoromethyl-1H-diazirine | Coatings | Improved weather resistance due to trifluoromethyl group |
1-Phenyl-1-diazopropane | Reaction Mechanisms | Useful in studying photochemical reaction pathways |
Biological Research
In Vivo and In Vitro Studies
Research has demonstrated the compound's utility in biological evaluations, particularly in assessing its cytotoxicity against cancer cell lines. Studies have shown that derivatives of diazirenes exhibit significant anticancer activity, making them candidates for further development as therapeutic agents .
Case Study: Anticancer Activity Evaluation
In a recent investigation, this compound was tested against various cancer cell lines using the NCI-60 cell panel. The results indicated moderate to high cytotoxic effects, particularly against breast and colon cancer cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Diazirines
The following table summarizes key structural and functional differences between 3,3-Bis(4-chlorophenoxy)-3H-diazirene and related diazirines:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Enhance thermal and photochemical stability. For example, trifluoromethyl groups in 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine increase carbene reactivity for probe synthesis . Electron-Donating Groups (OCH₃): Methoxy groups in 3,3-bis(4-methoxyphenoxy)-3H-diazirine may reduce carbene reactivity but improve solubility in polar solvents .
Reactivity and Applications: The target compound’s 4-chlorophenoxy groups likely balance reactivity and stability, making it suitable for applications requiring moderate carbene insertion into C–H bonds (e.g., polymer stabilization) . In contrast, the bis-diazirine crosslinker (BondLynx Gen-I) uses perfluoropropane linkers to enable dual carbene generation, achieving superior crosslinking efficiency in materials like perovskite solar cells .
Synthetic Pathways :
- Brominated and trifluoromethylated diazirines (e.g., 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine) are synthesized via palladium-catalyzed coupling or halogen exchange reactions .
- Methoxy-substituted derivatives may involve nucleophilic substitution or etherification steps .
Research Findings and Industrial Relevance
Thermal and Photochemical Stability
- Diazirines with halogen substituents (Cl, Br) exhibit higher thermal stability compared to methoxy derivatives. For instance, 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine remains stable at room temperature but decomposes under UV light to generate reactive carbenes .
- The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the diazirine ring, delaying premature decomposition .
Crosslinking Efficiency
- The bis-diazirine crosslinker (BondLynx Gen-I) demonstrates 80–90% crosslinking efficiency in polyethylene and polypropylene, attributed to dual carbene generation and fluorine-mediated surface compatibility .
- This compound is hypothesized to exhibit moderate crosslinking efficiency, suitable for materials requiring controlled modification.
Pharmacological and Industrial Use
- Chlorophenoxy groups may confer antimicrobial properties, as seen in climbazole (a 4-chlorophenoxy-containing antifungal agent) .
Biological Activity
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a diazirine compound known for its unique reactivity and potential applications in chemical biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in photoaffinity labeling, and relevant case studies.
Chemical Structure and Properties
This compound features a diazirine moiety, which is characterized by a three-membered ring containing two nitrogen atoms. The presence of the chlorophenoxy groups enhances its reactivity, particularly under UV light, facilitating the formation of reactive carbene species.
Mechanisms of Biological Activity
The biological activity of diazirines primarily stems from their ability to form highly reactive intermediates upon photolysis. These intermediates can covalently bind to biomolecules, allowing for the study of protein interactions and localization in living systems.
- Photoaffinity Labeling : Diazirines are widely used in photoaffinity labeling techniques to probe protein interactions. When exposed to UV light, 3H-diazirenes generate carbenes that can insert into C-H bonds of nearby amino acids, enabling the identification of binding partners in complex biological systems .
Applications in Research
- Protein Interaction Studies :
- Drug Development :
- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, diazirine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Research Findings
Research has highlighted several key findings regarding the biological activity of diazirines:
- Cytotoxicity : In vitro studies demonstrated that certain diazirine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves triggering apoptotic pathways and disrupting cellular metabolism .
- Binding Studies : Diazirines have been shown to effectively bind to the aryl hydrocarbon receptor (AhR), a target implicated in various diseases including cancer and metabolic disorders. This interaction suggests potential therapeutic applications in modulating AhR activity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Photolysis and Carbene Generation
Upon ultraviolet (UV) irradiation, 3,3-bis(4-chlorophenoxy)-3H-diazirene undergoes photolysis to generate a highly reactive carbene intermediate. This process involves cleavage of the diazirine ring, releasing nitrogen gas (N2) and forming a singlet carbene species . The electron-withdrawing 4-chlorophenoxy groups stabilize the carbene through resonance effects, enhancing its reactivity toward insertion and crosslinking .
Key Photolysis Conditions
Parameter | Value/Description | Source |
---|---|---|
Activation wavelength | 300–365 nm (UV-A range) | |
Carbene lifetime | <1 μs in aqueous environments | |
Quantum yield | Dependent on solvent polarity |
Carbene Insertion Reactions
The carbene intermediate reacts with diverse substrates via:
-
C–H Insertion :
-
Heteroatom–H Insertion :
Comparative Reactivity of Diazirines
Compound | Primary Reaction Pathway | Activation Temp (°C) |
---|---|---|
3,3-Bis(4-chlorophenoxy) | C–H and O–H insertion | 88–113 (extrapolated) |
3-(Trifluoromethyl)diazirine | Singlet carbene stabilization | 70–90 |
3-Phenyldiazirine | Diazo isomerization | >100 |
Data extrapolated from analogous systems .
Mechanistic Insights
-
Singlet vs. Triplet Carbene :
The 4-chlorophenoxy substituents favor singlet carbene formation, as electron-withdrawing groups stabilize the empty p-orbital . This contrasts with trifluoromethyl-diazirines, which predominantly generate triplet carbenes . -
Competing Pathways :
Pathway Outcome Dominance Condition Photolysis Carbene formation UV irradiation Thermal decomposition Diazirine → diazo compound Elevated temperatures (>150°C)
Synthetic Utility
This compound has been employed in:
-
Skeletal editing : Single-carbon insertion into C–C bonds for molecular diversification .
-
Continuous-flow chemistry : Scalable synthesis of cyclopropenes via carbene-alkyne cycloaddition .
Stability and Handling
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 3,3-Bis(4-chlorophenoxy)-3H-diazirene, and how are substituent priorities determined?
The IUPAC name is derived by prioritizing functional groups and substituents. The parent structure is 3H-diazirene, with two 4-chlorophenoxy groups at position 3. The term "bis" indicates two identical substituents, and numbering follows the diazirine ring. Evidence from analogous compounds (e.g., bis(4-chlorophenyl) ether) confirms that substituents are listed alphabetically and positioned using locants .
Q. What synthetic routes are recommended for preparing this compound?
Synthesis typically involves coupling 4-chlorophenol derivatives with a diazirine precursor. A validated method includes refluxing reactants in polar aprotic solvents like DMSO (18 hours, 65% yield), followed by crystallization from water-ethanol mixtures. Critical parameters include stoichiometric control of the phenol-to-diazirine ratio and maintaining anhydrous conditions to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and absence of NH signals (if applicable).
- IR : Absence of carbonyl stretches (~1700 cm⁻¹) to confirm successful substitution.
- Elemental analysis : Validate purity (>95%) and molecular formula consistency. Analogous chlorinated compounds use these techniques, with adjustments for diazirine-specific peaks .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from ethanol-water mixtures is standard. For higher purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) may be employed. Yield optimization requires slow cooling during crystallization .
Q. How should researchers handle solubility challenges during experiments?
The compound is likely soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid precipitation. Pre-saturate aqueous buffers with the compound if necessary .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the diazirine ring in crosslinking or photochemical applications?
The diazirine ring undergoes photolytic cleavage under UV light (300–365 nm), generating carbene intermediates that insert into C-H or X-H (X = O, N) bonds. Control irradiation time (5–30 minutes) and use inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via UV-Vis spectroscopy (λmax ~350 nm decay) .
Q. How can thermal stability be assessed, and what decomposition products are anticipated?
Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, up to 400°C). Chlorinated aromatic compounds may release HCl or form polychlorinated biphenyls (PCBs) above 250°C. Mitigate risks by conducting pyrolysis in sealed systems with scrubbers. Stability under standard lab conditions (25°C, dark) is expected based on analogous compounds .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay conditions. Reproduce experiments using HPLC-purified batches (>99%) and standardized protocols (e.g., fixed cell lines, consistent incubation times). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How does the electronic effect of 4-chlorophenoxy groups influence the compound’s spectroscopic properties?
The electron-withdrawing chlorine atoms deshield aromatic protons, shifting ¹H NMR signals downfield. IR spectra show C-Cl stretches ~750 cm⁻¹. Computational modeling (DFT, B3LYP/6-31G*) can predict electronic transitions and correlate with experimental UV-Vis data .
Q. What precautions are critical for handling this compound in photochemical studies?
Use UV-resistant glassware (e.g., amber vials) and minimize light exposure during storage. Employ personal protective equipment (PPE) including UV-blocking goggles. Quench carbene intermediates post-irradiation with nucleophiles (e.g., ethanol) to prevent unintended crosslinking .
Properties
CAS No. |
651306-54-6 |
---|---|
Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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